molecular formula C9H16N2 B046681 1,8-Diazabicyclo[5.4.0]undec-7-ene CAS No. 6674-22-2

1,8-Diazabicyclo[5.4.0]undec-7-ene

Cat. No. B046681
CAS RN: 6674-22-2
M. Wt: 152.24 g/mol
InChI Key: GQHTUMJGOHRCHB-UHFFFAOYSA-N
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Patent
US05424274

Procedure details

A mixture of 5.0 g of product of Step 3 and 2.13 g of 2,6-lutidine is heated at 143° C. for 30 minutes. Two drops of DBU are added and the reaction mixture is heated for additional 1 hour and 30 minutes, cooled and worked up as in (b) above to give 4.23 g of the desired product. The reaction can also be carried out in excess of 2,6-lutidine and a catalytic amount of DBU without solvent or in the presence of toluene as solvent giving similar results.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[N:1]1[C:6](C)=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8]>C1(C)C=CC=CC=1>[CH2:3]1[CH2:2][CH2:8][N:1]2[C:6](=[N:1][CH2:2][CH2:3][CH2:4]2)[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
product
Smiles
C1CCC2=NCCCN2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.